molecular formula C18H18FN7 B11530242 6-[(2E)-2-benzylidenehydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-benzylidenehydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11530242
M. Wt: 351.4 g/mol
InChI Key: ZTRGUTYNDAMQMV-UDWIEESQSA-N
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Description

N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with a fluorophenyl group, a dimethyl group, and a phenylmethylidene hydrazinyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-fluoroaniline with dimethylformamide dimethyl acetal to form an intermediate, which is then reacted with hydrazine hydrate and benzaldehyde to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure .

Chemical Reactions Analysis

N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Sirtuin1 (SIRT1), which plays a role in regulating the cell cycle and apoptosis. By inhibiting SIRT1, the compound can induce the overexpression of p53, a gene responsible for negative regulation of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18FN7

Molecular Weight

351.4 g/mol

IUPAC Name

4-N-[(E)-benzylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H18FN7/c1-26(2)18-23-16(21-15-10-8-14(19)9-11-15)22-17(24-18)25-20-12-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,21,22,23,24,25)/b20-12+

InChI Key

ZTRGUTYNDAMQMV-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2)NC3=CC=C(C=C3)F

Origin of Product

United States

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